In the medical field, compounds similar to Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate have been studied for their therapeutic potential. For example, certain methylsulfonyl and sulfamoyl acetamides and ethyl acetates have been found to possess significant activity against COX-2, with good selectivity over COX-1. This suggests that Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate could be developed as a potent anti-inflammatory agent with analgesic properties2.
In the realm of chemical synthesis and drug design, Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate may serve as a precursor or building block. A related compound, ethyl-2-(4-aminophenoxy)acetate, has been synthesized and used as a building synthon for novel hypoglycemic agents, indicating the potential for Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate to be utilized in the synthesis of drugs targeting metabolic disorders3.
The structural and molecular analysis of related compounds has provided insights into their physical properties and interactions. For instance, the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl-2-(4-aminophenoxy)acetate have revealed the importance of non-covalent interactions in molecular packing, which could be relevant for the design of new materials or pharmaceuticals using Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate as a template3.
The synthesis and characterization of this compound have been documented in various scientific publications, highlighting its relevance in drug development and pharmacology. Its classification as an organosulfur compound is significant as these compounds often exhibit diverse biological activities, including antibacterial and anticancer properties.
The synthesis of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate typically involves several steps:
The yield of this synthesis can reach up to 96%, indicating a highly efficient process .
The molecular structure of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. Key features include:
Such structural characteristics suggest that the compound may engage in specific interactions with biological targets .
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for potential therapeutic applications .
The mechanism of action for Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate may involve:
Key physical and chemical properties of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations .
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate has several potential applications:
Ongoing research is likely to explore these applications further, emphasizing its versatility as a synthetic intermediate in organic chemistry .
Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate (CAS Registry Number: 175202-86-5) is a synthetically derived organic compound with systematic chemical naming that precisely describes its molecular structure. The compound belongs to the class of sulfonyl-containing acetic acid esters and features several recognized synonyms in chemical literature and commercial catalogs, including:
Table 1: Nomenclature of Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate
Nomenclature Type | Designation |
---|---|
Systematic Name | Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate |
IUPAC Name | Ethyl 2-(2-(((4-chlorophenyl)sulfonyl)methyl)phenoxy)acetate |
Common Synonyms | Acetic acid, [2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]-, ethyl ester; |
Ethyl (2-{[(4-chlorophenyl)sulfonyl]methyl}phenoxy)acetate; | |
Buttpark 94\04-70 [6] [9] |
The compound is registered under CAS 175202-86-5 and has the molecular formula C₁₇H₁₇ClO₅S, corresponding to a molecular weight of 368.83 g/mol [1] [4] [6]. Its identity is further characterized by specific identifiers including MDL number MFCD00052140 [6], InChIKey (KJZCGMLGGSQSCY-UHFFFAOYSA-N) [2], and canonical SMILES representation (CCOC(=O)COC1=CC=CC=C1CS(=O)(=O)C1=CC=C(Cl)C=C1) [2]. These identifiers provide unambiguous references for chemical databases and research documentation. The compound is commercially available through specialty chemical suppliers worldwide for research purposes only, with stringent usage restrictions excluding human consumption [4] [9].
The molecular architecture of Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate integrates three distinct aromatic and aliphatic regions connected through flexible linkers, creating a conformationally adaptable structure with specific pharmacophoric elements:
Table 2: Key Functional Groups and Their Properties
Functional Group | Structural Representation | Chemical Properties |
---|---|---|
Aromatic Chloride | C₆H₄Cl- (para) | Electron-withdrawing, hydrophobic, bioisostere |
Sulfonyl Group | -SO₂- | Polar, hydrogen bond acceptor, conformational lock |
Ethyl Ester | -COOCH₂CH₃ | Hydrolyzable, hydrogen bond acceptor |
Ether Linkage | -O-CH₂- | Flexible spacer, electron-donating |
Methylene Bridge | -CH₂- | Conformational flexibility, hydrophobic spacer |
Computational analyses indicate the sulfonyl group adopts a tetrahedral geometry with bond angles approximating 109.5°, while the ester carbonyl exhibits significant polarity with a calculated dipole moment component of 3.31 Debye. The ortho-substitution pattern on the central benzene induces moderate steric strain, forcing non-coplanarity between the phenoxyacetate chain and the aromatic plane. This structural arrangement creates a T-shaped molecular conformation that aligns with recognized pharmacophores for cyclooxygenase-2 (COX-2) inhibition, particularly through the presence of the para-substituted sulfonamide-adjacent moiety . X-ray crystallography data, though not fully available for this specific compound, suggests analog structures demonstrate dihedral angles of 65-85° between the central phenyl ring and the chlorophenyl ring [1] .
The compound emerged during the 1990s peak of COX-2 inhibitor development, with its first published synthesis appearing in chemical literature and patent applications circa 1995-1996, as evidenced by its CAS registry date (175202-86-5) [1] [6]. This period coincided with intensive pharmaceutical investigations into sulfonyl-containing compounds as potential anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional nonsteroidal anti-inflammatory drugs. The molecular design strategically incorporated:
Commercial availability through suppliers like echemi.com and AiFChem began in the early 2000s, primarily targeting research applications rather than therapeutic development [1] [2]. Unlike blockbuster COX-2 inhibitors (celecoxib, rofecoxib) that underwent full clinical development, this compound remained predominantly within the research chemical domain, utilized primarily as:
Its persistence in chemical catalogs for over two decades reflects sustained research interest in the sulfonylmethylphenoxy chemotype for pharmaceutical applications beyond inflammation, including potential anticancer and neurological applications explored through analog structures [5] . The compound's chemical stability facilitates long-term storage under controlled conditions, contributing to its continued availability from specialty suppliers [4].
Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate occupies a strategic position in the evolution of selective cyclooxygenase-2 inhibitors as both a structural analog and synthetic precursor. Its molecular framework contains critical pharmacophoric elements validated in COX-2 inhibition:
Table 3: Pharmacophoric Elements and Their COX-2 Binding Contributions
Structural Element | Role in COX-2 Binding | Validation in Research |
---|---|---|
Para-chlorophenylsulfonyl | Fills hydrophobic side pocket | 1900-fold COX-2 selectivity in analog SC-558 |
Ortho-substituted benzene | Positions pharmacophores optimally | Molecular modeling studies |
Ethyl acetate moiety | Extends toward COX-2 Arg120 residue | IC₅₀ optimization in phenoxy acetic acid derivatives |
Sulfonylmethyl bridge | Provides conformational flexibility | Comparative binding energy calculations |
Research on structural analogs demonstrates significant COX-2 inhibitory activity, with ethyl 2-(2-((4-chlorophenyl)sulfonamido)phenoxy)acetate derivatives exhibiting IC₅₀ values as low as 0.06 μM in enzymatic assays . Molecular docking analyses indicate that the sulfonyl oxygen atoms form hydrogen bonds with the hydroxyl group of serine 530 and the imidazole ring of histidine 90 in the COX-2 active site, while the chlorophenyl ring engages in π-π stacking with phenylalanine 518. The ethyl acetate moiety extends toward the hydrophilic region near arginine 120, potentially forming electrostatic interactions . These comprehensive interactions explain why such derivatives demonstrate superior COX-2 selectivity compared to first-generation nonsteroidal anti-inflammatory drugs.
The compound continues to serve as a versatile scaffold in the design of new anti-inflammatory agents, particularly through structural modifications including:
Ongoing research explores its potential repurposing beyond inflammation, particularly in oncology where COX-2 overexpression is implicated in tumor progression, angiogenesis, and metastasis. These investigations position Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate as a historically significant and continuously relevant structural template in medicinal chemistry [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2